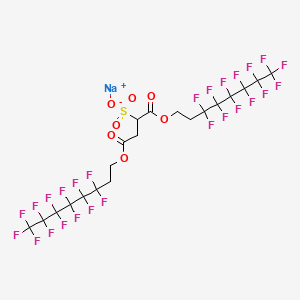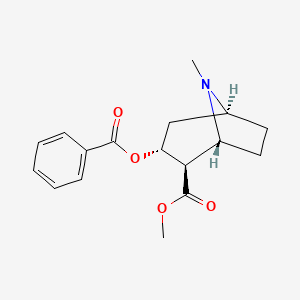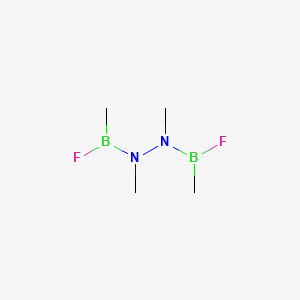
Hydrazine, 1,2-bis(fluoro(methyl)boryl)-1,2-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazine, 1,2-bis(fluoro(methyl)boryl)-1,2-dimethyl- is a unique chemical compound characterized by its hydrazine core substituted with fluoro(methyl)boryl and dimethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine, 1,2-bis(fluoro(methyl)boryl)-1,2-dimethyl- typically involves the reaction of hydrazine with fluoro(methyl)borane derivatives under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used include tetrahydrofuran (THF) and dichloromethane (DCM), with reaction temperatures maintained between -78°C to room temperature to ensure optimal yields.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts, such as palladium or platinum complexes, can enhance the reaction efficiency and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Hydrazine, 1,2-bis(fluoro(methyl)boryl)-1,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenated compounds in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding oxides and hydroxides.
Reduction: Formation of hydrazine derivatives with reduced functional groups.
Substitution: Formation of substituted hydrazine derivatives.
Aplicaciones Científicas De Investigación
Hydrazine, 1,2-bis(fluoro(methyl)boryl)-1,2-dimethyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of Hydrazine, 1,2-bis(fluoro(methyl)boryl)-1,2-dimethyl- involves its interaction with molecular targets through its hydrazine core and fluoro(methyl)boryl groups. These interactions can lead to the formation of stable complexes with biological molecules, influencing various biochemical pathways. The compound’s ability to donate and accept electrons makes it a versatile reagent in redox reactions.
Comparación Con Compuestos Similares
Similar Compounds
Hydrazine, 1,2-dimethyl-: Lacks the fluoro(methyl)boryl groups, resulting in different reactivity and applications.
Fluoro(methyl)boryl hydrazine: Contains the fluoro(methyl)boryl groups but lacks the dimethyl substitution, affecting its chemical properties.
Uniqueness
Hydrazine, 1,2-bis(fluoro(methyl)boryl)-1,2-dimethyl- is unique due to the presence of both fluoro(methyl)boryl and dimethyl groups, which confer distinct chemical reactivity and potential applications. This combination of functional groups makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
73775-17-4 |
|---|---|
Fórmula molecular |
C4H12B2F2N2 |
Peso molecular |
147.78 g/mol |
Nombre IUPAC |
1,2-bis[fluoro(methyl)boranyl]-1,2-dimethylhydrazine |
InChI |
InChI=1S/C4H12B2F2N2/c1-5(7)9(3)10(4)6(2)8/h1-4H3 |
Clave InChI |
MYDNMUJHQUIMJF-UHFFFAOYSA-N |
SMILES canónico |
B(C)(N(C)N(B(C)F)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


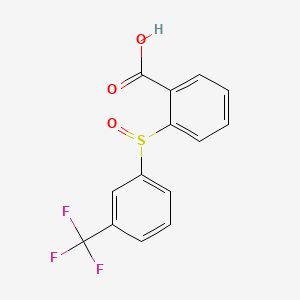

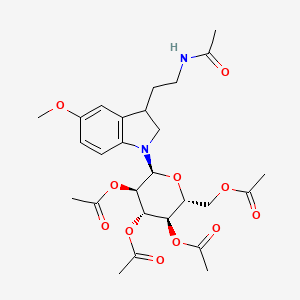
![N(iPr)2P(OCH2CH2CN)(-3)[levulinoyl(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl](/img/structure/B13417749.png)
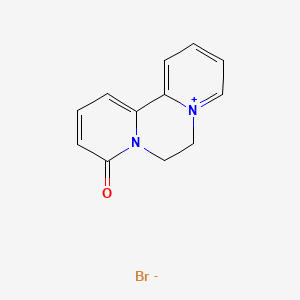


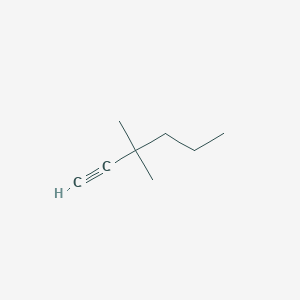
![(1R,9S,10S)-17-(cyclobutylmethyl)-4,10-dihydroxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one](/img/structure/B13417794.png)
![Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS']-](/img/structure/B13417799.png)
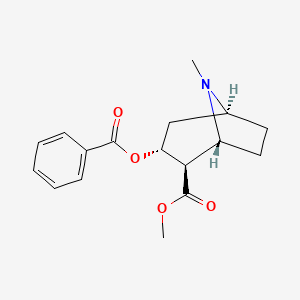
![[(5S,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] benzoate](/img/structure/B13417814.png)
